molecular formula C20H25FN8O6S2 B1668854 Cefluprenam CAS No. 116853-25-9

Cefluprenam

Numéro de catalogue B1668854
Numéro CAS: 116853-25-9
Poids moléculaire: 556.6 g/mol
Clé InChI: XAKKNLNAJBNLPC-IZFDQIGVSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Cefluprenam is a fourth-generation cephalosporin . It was patented in 2008 by the now-defunct Cubist Pharmaceuticals . A 1997 clinical trial illustrated that Cefluprenam is highly effective against bacterial pneumonia .


Synthesis Analysis

Cefluprenam was synthesized labeled in the side chain at the 3-position of the cephem with carbon-14, starting from potassium (14C)cyanide .


Molecular Structure Analysis

Cefluprenam has a molecular formula of C20H25FN8O6S2 . Its monoisotopic mass is 556.132263 Da . The structure of Cefluprenam includes a 6-membered dihydrothiazine ring .

Applications De Recherche Scientifique

  • Synthesis and Antibacterial Activity : Cefluprenam has been synthesized with carbon-14 labeling in its side chain, demonstrating its utility in scientific research involving radiochemical studies. This synthesis has provided a way to explore its potent antibacterial activity, especially in parenteral applications (Sato, Kai, Shemilt, & Chiku, 1995).

  • Therapeutic Applications in Urinary Tract Infections : Research has evaluated the therapeutic effect of Cefluprenam in polymicrobial urinary tract infections, particularly those associated with infectious stones. The studies indicate its significant effectiveness in eradicating bacteria such as Proteus mirabilis, Pseudomonas aeruginosa, and Enterococcus faecalis from the urinary tract (Satoh, Takeuchi, Munakata, & Yoshida, 1998).

  • Clinical Efficacy in Pediatrics : Cefluprenam has been studied for its clinical efficacy and safety in the pediatric field. These studies revealed its high efficacy rates in various pediatric infections, including purulent meningitis, sepsis, pneumonia, urinary tract infections, and skin infections. The findings highlight its potential in pediatric therapeutic applications (Fujii et al., 1997).

  • Applications in Respiratory Tract Infections : Research has also focused on the use of Cefluprenam in treating respiratory tract infections. Studies have shown its high clinical efficacy and safety profile when administered for bacterial pneumonia and chronic respiratory tract infections (Shimada et al., 1997).

  • Pharmacokinetics and Comparative Effectiveness : Comparative effectiveness research (CER)

on Cefluprenam is crucial for understanding its pharmacokinetics and therapeutic efficacy in real-world settings. This type of research evaluates the drug's performance compared to existing standards of care, contributing to informed clinical decisions and improving healthcare outcomes. CER studies are particularly needed shortly after market approval to address evidence gaps and support the early adoption of new drugs like Cefluprenam (Schneeweiss, Gagne, Glynn, Ruhl, & Rassen, 2011).

  • Effectiveness in Polymicrobial Infections : Another study focused on Cefluprenam's therapeutic effects on polymicrobial infections associated with Enterococcus faecalis, using a rat pyometra model. The results suggest that Cefluprenam is effective for treating polymicrobial infections, especially those involving E. faecalis, and its tissue concentration is suitable for such applications (Mikamo, Kawazoe, Izumi, Hachiya, Satoh, Munakata, & Tamaya, 1997).

  • Transporter Interaction : Cefluprenam's interaction with OCTN2, an organic cation/carnitine transporter, has been studied to understand its pharmacokinetics better. This research sheds light on how Cefluprenam might affect carnitine transport and its implications for therapeutic use (Ganapathy, Huang, Rajan, Carter, Sugawara, Iseki, Leibach, & Ganapathy, 2000).

Safety And Hazards

Cefluprenam should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and chemical impermeable gloves should be worn when handling Cefluprenam . In case of accidental release, measures should be taken to prevent further spillage or leakage .

Propriétés

IUPAC Name

(6R,7R)-3-[(E)-3-[(2-amino-2-oxoethyl)-ethyl-methylazaniumyl]prop-1-enyl]-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(fluoromethoxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25FN8O6S2/c1-3-29(2,7-11(22)30)6-4-5-10-8-36-18-13(17(32)28(18)14(10)19(33)34)24-16(31)12(26-35-9-21)15-25-20(23)37-27-15/h4-5,13,18H,3,6-9H2,1-2H3,(H5-,22,23,24,25,27,30,31,33,34)/b5-4+,26-12-/t13-,18-,29?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAKKNLNAJBNLPC-MAYKBZFQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](C)(CC=CC1=C(N2C(C(C2=O)NC(=O)C(=NOCF)C3=NSC(=N3)N)SC1)C(=O)[O-])CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[N+](C)(C/C=C/C1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N\OCF)/C3=NSC(=N3)N)SC1)C(=O)[O-])CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25FN8O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001029568
Record name Cefluprenam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001029568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

556.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cefluprenam

CAS RN

116853-25-9
Record name Cefluprenam
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116853-25-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cefluprenam [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116853259
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cefluprenam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001029568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CEFLUPRENAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/098633Q42P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cefluprenam
Reactant of Route 2
Reactant of Route 2
Cefluprenam
Reactant of Route 3
Cefluprenam
Reactant of Route 4
Cefluprenam
Reactant of Route 5
Cefluprenam
Reactant of Route 6
Cefluprenam

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.